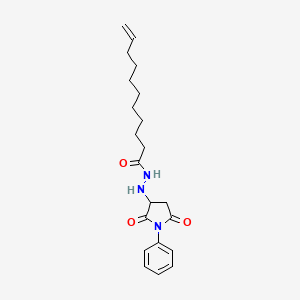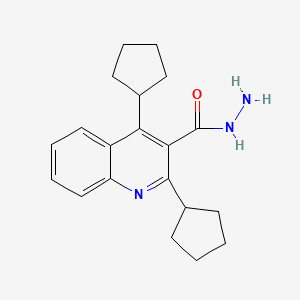![molecular formula C15H13N3S B14142988 3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 861140-06-9](/img/structure/B14142988.png)
3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core with a propyl group at position 3, a sulfanylidene group at position 1, and a carbonitrile group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 1,2-diaminobenzene with a propyl aldehyde in the presence of a catalyst such as acetic acid, followed by cyclization with a suitable reagent to form the pyrido[1,2-a]benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrido[1,2-a]benzimidazole core
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, such as in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .
科学的研究の応用
3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Similar Compounds
- 3-propyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-propyl-1-((3-pyridinylmethyl)amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-propyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
861140-06-9 |
|---|---|
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC名 |
3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C15H13N3S/c1-2-5-10-8-14(19)18-13-7-4-3-6-12(13)17-15(18)11(10)9-16/h3-4,6-8,17H,2,5H2,1H3 |
InChIキー |
OZUDFMNCWCNUQS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=S)N2C3=CC=CC=C3NC2=C1C#N |
溶解性 |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


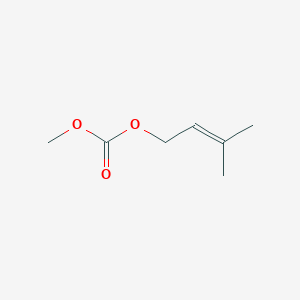

![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
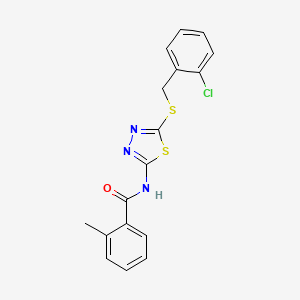
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)

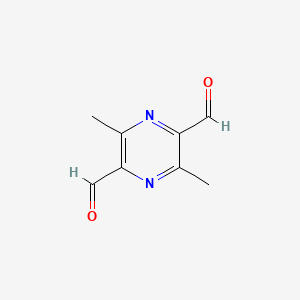
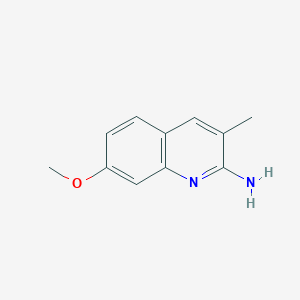
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
